N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]but-2-ynamide
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Overview
Description
N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]but-2-ynamide is a synthetic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]but-2-ynamide typically involves the formation of the thiazole ring followed by the introduction of the but-2-ynamide group. One common method involves the reaction of 3,5-dimethoxy-1,2-thiazole with a suitable alkylating agent to introduce the methyl group. This is followed by the coupling of the resulting intermediate with but-2-ynoic acid or its derivatives under appropriate conditions, such as the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines or other reduced derivatives.
Scientific Research Applications
N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]but-2-ynamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting microbial infections or cancer.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxy-1,2-thiazole: A precursor in the synthesis of N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]but-2-ynamide, sharing the thiazole ring structure.
But-2-ynoic Acid: Another precursor that contributes the but-2-ynamide group to the final compound.
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine, which share the thiazole ring but differ in their substituents.
Uniqueness
This compound is unique due to the combination of the thiazole ring with the but-2-ynamide group, providing distinct chemical and biological properties
Properties
IUPAC Name |
N-[(3,5-dimethoxy-1,2-thiazol-4-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-4-5-8(13)11-6-7-9(14-2)12-16-10(7)15-3/h6H2,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABERJYXLJFTXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=C(SN=C1OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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